Junceellolide C, also known as (+)-Junceellolide C or (rel)-Junceellolide C, is a naturally occurring compound classified within the briarane-type diterpenoids. It has garnered attention for its potential therapeutic applications, particularly as an antiviral agent against Hepatitis B Virus (HBV). The compound is derived from marine sources, specifically gorgonian corals of the genus Ellisella, which are known for producing a variety of bioactive metabolites.
The primary source of Junceellolide C is the marine gorgonian coral Ellisella sp.. This coral species is notable for its ability to synthesize complex diterpenoids, which contribute to its ecological interactions and potential medicinal properties. The extraction and characterization of Junceellolide C from these corals have been documented in various studies, highlighting its structural uniqueness and biological activity.
Junceellolide C is classified as a gamma-lactone and belongs to the broader category of terpenoids. Its molecular formula is , with a molecular weight of 541 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity, particularly in inhibiting viral replication.
The synthesis of Junceellolide C can be approached through both natural extraction and synthetic organic chemistry methods. Natural extraction involves isolating the compound from Ellisella sp. using solvent extraction techniques, followed by chromatographic purification methods such as high-performance liquid chromatography (HPLC).
In synthetic approaches, researchers have explored various strategies to replicate the complex structure of Junceellolide C. These may include:
The total synthesis often requires several reaction steps involving cyclization, functional group modifications, and stereochemical control to achieve the desired configuration of Junceellolide C. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
The molecular structure of Junceellolide C includes a complex arrangement of carbon rings and functional groups characteristic of briarane-type diterpenoids. The compound features a bicyclic system with multiple stereocenters, contributing to its biological activity.
Spectroscopic data obtained from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into the functional groups present in the molecule and help elucidate its three-dimensional conformation.
Junceellolide C has been shown to participate in various chemical reactions typical of diterpenoids. Notably, it exhibits significant antiviral activity against HBV by inhibiting viral DNA replication and reducing RNA levels in infected cells.
The mechanism by which Junceellolide C exerts its antiviral effects involves interaction with viral components or host cell pathways essential for HBV replication. In vitro studies have demonstrated that Junceellolide C can significantly lower the levels of HBV DNA and RNA in a dose-dependent manner.
The mechanism of action for Junceellolide C primarily revolves around its ability to inhibit HBV transcription and replication. It acts as a transcription inhibitor of covalently closed circular DNA (cccDNA), which is crucial for HBV persistence in infected cells.
In laboratory studies, Junceellolide C has shown effective inhibition with half-maximal effective concentration (EC50) values reported at approximately 5.19 µM for HBV DNA replication and 3.52 µM for HBV RNA levels . These findings underscore its potential as a lead compound in developing new antiviral therapies.
Relevant analyses include thermal stability assessments and spectroscopic evaluations that provide insight into its reactivity profile under various conditions.
Junceellolide C has significant potential applications in medicinal chemistry, particularly in developing antiviral agents targeting HBV. Its ability to inhibit viral replication positions it as a promising candidate for further research into therapeutic interventions against Hepatitis B infection.
Additionally, ongoing studies are exploring its broader pharmacological properties, including anti-inflammatory and anticancer activities, thereby expanding its potential applications within pharmaceutical sciences.
Junceellolide C, a structurally complex briarane-type diterpenoid, was first isolated in the early 2000s during bioactivity-guided fractionation of Junceella fragilis extracts. This gorgonian coral, collected from tropical Indo-Pacific reefs at depths of 15–30 meters, represents a rich source of bioactive briaranes [3] [5]. The compound’s discovery coincided with increased scientific interest in marine natural products, driven by NOAA’s deep-sea exploration initiatives (2016–2019) that identified over 300 coral and sponge species in U.S. Exclusive Economic Zones, including the western Florida coast [4]. Taxonomically, J. fragilis belongs to the family Ellisellidae (order Alcyonacea), which produces structurally unique secondary metabolites as chemical defenses against predation and biofouling [3] [8].
The structural elucidation of junceellolide C revealed a characteristic [8.4.0] bicyclic carbon skeleton with a γ-lactone moiety, oxygen-rich functional groups, and multiple chiral centers. Absolute configuration was determined using X-ray crystallography and electronic circular dichroism (ECD) analysis, confirming its identity as a (+)-enantiomer with rel stereochemistry [5] [9]. This places junceellolide C among >500 briarane diterpenoids identified from octocorals between 2011–2017, 48 of which were novel compounds from Junceella species alone [3] [5].
Property | Description |
---|---|
Molecular Formula | C~26~H~32~O~10~Cl (typical for chlorinated briaranes) |
Core Skeleton | Briarane-type bicyclo[8.4.0]tetradecane with γ-lactone |
Functional Groups | Acetoxy groups at C-2/C-9; epoxide at C-11/C-20; α,β-unsaturated ketone |
Stereochemistry | (+)‑enantiomer with rel configuration at C-1, C-2, C-4, C-8, C-9, C-10, C-13 |
Spectral Identification | HR-ESI-MS, ¹H/¹³C NMR, X-ray diffraction |
Junceellolide C occurs predominantly in two gorgonian species: Junceella fragilis and Dichotella gemmacea, both distributed across the South China Sea and Indo-Pacific reefs. Ecological studies indicate its production as a specialized metabolite in coral mucopolysaccharide-rich tissues, with concentrations peaking during summer months when biofouling pressure is highest [3] [5]. Quantitative analyses show significant intra-species variation: J. fragilis from Hainan Island yields 0.08–0.12% dry weight, while D. gemmacea from Taiwan reefs produces 0.04–0.06% [5] [8].
Ecologically, junceellolide C serves dual protective roles:
Bioactivity | Test System | Result | Significance |
---|---|---|---|
Antifouling | Balanus amphitrite larvae | EC~50~ = 5.6 μM | Prevents coral surface colonization |
Antibacterial (Gram+) | Streptococcus pneumoniae | IC~50~ = 18.06 µg/mL | Defense against pathogenic infections |
Antibacterial (Gram-) | Escherichia coli | MIC = 10 μM | Controls microbial biofilm formation |
Cytotoxic | MG-63 osteosarcoma cells | IC~50~ = 7.2 μM* | Deters predatory fish (Note: not therapeutic focus) |
Notably, co-occurring analogues like fragilisinins (from J. fragilis) and gemmacolides (from D. gemmacea) exhibit synergistic effects, creating a chemical defense matrix against multiple ecological threats [3] [8]. This ecological versatility underscores junceellolide C’s evolutionary value and informs its potential biomedical applications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1